1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one
Description
1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-12-10-13-15(16-4-7-20(13)17-12)19-6-3-5-18(8-9-22-2)14(21)11-19/h4,7,10H,3,5-6,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORBVYIOXKCTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCCN(C(=O)C3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Pyrazolo[1,5-a]pyrazine Moiety: This step involves the formation of the pyrazolo[1,5-a]pyrazine ring system through a condensation reaction between a hydrazine derivative and a suitable diketone.
Coupling of the Two Moieties: The final step involves coupling the diazepane ring with the pyrazolo[1,5-a]pyrazine moiety using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as thionyl chloride or nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazolo[1,5-a]quinazolin-5(4H)-one: This compound shares a similar pyrazolo[1,5-a] ring system but differs in its overall structure and functional groups.
2-(2-Methoxy-ethoxy)-benzothiazole: This compound features a benzothiazole ring with a methoxy-ethoxy substituent, making it structurally related but distinct in its chemical properties.
Uniqueness
1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one is unique due to its combination of a diazepane ring and a pyrazolo[1,5-a]pyrazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
